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Compound of Interest

CD36 Peptide P (139-155), Cys
Compound Name: _
conjugated

cat. No.: B12368307

This technical guide provides a comprehensive overview of the structure, synthesis, and
functional significance of the Cys-conjugated CD36 (139-155) peptide. It is intended for
researchers, scientists, and professionals in the field of drug development who are interested in
the molecular interactions and signaling pathways associated with the CD36 receptor.

Core Structure and Properties

The Cys-conjugated CD36 (139-155) peptide is a synthetic fragment of the human CD36
protein, also known as glycoprotein IV or llIb. This particular sequence, spanning amino acid
residues 139 to 155, is a critical component of a major extracellular loop of the CD36 receptor.
The addition of a cysteine (Cys) residue, typically at the N-terminus, facilitates various
biochemical applications such as conjugation to carrier proteins, immobilization on surfaces for
binding assays, or introduction of specific labels.

The primary sequence of the N-terminally Cys-conjugated peptide is: Cys-Asn-Leu-Ala-Val-Ala-
Ala-Ala-Ser-His-lle-Tyr-GIn-Asn-GIn-Phe-Val-GIn.[1][2]

Physicochemical Properties:
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Property Value Reference
Molecular Formula C87H133N25026S [1112]
Molecular Weight 1977.24 g/mol [1][2]
Purity (typical) >95% (as determined by 3]

HPLC)

Functional Significance

The CD36 (139-155) region is a versatile binding domain involved in numerous physiological
and pathological processes. Its functional importance is highlighted by its interaction with a
diverse array of ligands.

Ligand Interactions and Biological Roles:

e Thrombospondin (TSP): The 139-155 sequence is a key binding site for thrombospondin-1,
an adhesive glycoprotein involved in cell-cell and cell-matrix interactions.[4][5] The
interaction is proposed to be a two-step process where the 139-155 region of CD36 first
binds to TSP, inducing a conformational change in TSP that exposes a second binding site
for the 93-110 region of CD36.[4]

e Plasmodium falciparum Erythrocyte Membrane Protein 1 (PfEMP1): This peptide sequence
is part of the binding domain for PfEMP1, the primary variant antigen expressed on the
surface of erythrocytes infected with the malaria parasite Plasmodium falciparum. By
interacting with CD36 on endothelial cells, PFEMP1 mediates the sequestration of infected
erythrocytes in the microvasculature, a key factor in the pathogenesis of severe malaria.[3]

[6]

e Oxidized Low-Density Lipoprotein (oxLDL): The 139-155 region, along with the adjacent 155-
183 domain, forms a binding site for oxidized LDL.[5][7] This interaction is crucial in the
context of atherosclerosis, where CD36 on macrophages mediates the uptake of oxLDL,
leading to foam cell formation.

e Monoclonal Antibody OKM5: This peptide contains part of the epitope for the monoclonal
antibody OKM5, which is known to block the cell adhesive functions of CD36.[1][4]
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Quantitative Binding Data:

Interacting
Assay Parameter Value Reference
Molecule
Recombinant o
] Inhibition of
C1-2 domain of o IC50 ~2 umol/L [3]
CD36 binding

PIEMP1

It is important to note that the CD36 (139-155) peptide has been observed to have low
solubility, which can affect experimental outcomes.[3]

Experimental Protocols

Peptide Synthesis and Purification

The Cys-conjugated CD36 (139-155) peptide is typically synthesized using solid-phase peptide
synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-
terminal amide).

o Deprotection: Remove the Fmoc protecting group from the terminal amino acid on the resin
using a solution of 20% piperidine in dimethylformamide (DMF).

e Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid
using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this
solution to the deprotected resin to form the peptide bond.

e Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

» Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in
the sequence.

o Cysteine Addition: In the final coupling step, use Fmoc-Cys(Trt)-OH to add the N-terminal
cysteine. The trityl (Trt) group protects the reactive thiol side chain.
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o Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain
protecting groups using a cleavage cocktail (e.qg., trifluoroacetic acid, triisopropylsilane, and
water).

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the peptide using mass spectrometry
(e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Cysteine Conjugation

The N-terminal cysteine provides a reactive thiol group for conjugation to other molecules, such
as carrier proteins (for immunization) or fluorescent dyes (for imaging). A common method for
cysteine conjugation is through a maleimide linker.

Protocol: Cysteine-Maleimide Conjugation

o Protein Preparation: If conjugating to a protein (e.g., BSA or KLH), dissolve it in a suitable
buffer (e.g., phosphate-buffered saline, pH 7.0).

 Linker Activation: Activate the protein with a bifunctional crosslinker containing a maleimide
group and an amine-reactive group (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester,
MBS). This step attaches the maleimide group to the protein.

» Removal of Excess Linker: Remove the unreacted crosslinker by dialysis or gel filtration.

o Peptide Preparation: Dissolve the purified Cys-conjugated CD36 (139-155) peptide in a
suitable buffer. If the cysteine thiol is oxidized, it may need to be reduced first using a
reducing agent like dithiothreitol (DTT) followed by its removal.

» Conjugation Reaction: Mix the maleimide-activated protein with the cysteine-containing
peptide. The thiol group of the cysteine will react with the maleimide group to form a stable
thioether bond.

 Purification of the Conjugate: Purify the resulting peptide-protein conjugate using dialysis or
size-exclusion chromatography to remove the unconjugated peptide.
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o Characterization: Characterize the conjugate using techniques like SDS-PAGE and UV-Vis

spectroscopy.

Signaling Pathways and Experimental Workflows

The interaction of ligands with the 139-155 region of CD36 can trigger intracellular signaling
cascades. The following diagrams illustrate a key signaling pathway and a typical experimental

workflow.
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Caption: TSP-1 binding to CD36 inducing apoptosis in endothelial cells.
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Caption: Experimental workflow for Cys-conjugated CD36 (139-155) peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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